3-Pyridazineacetonitrile, 6-(trifluoromethyl)-

Description

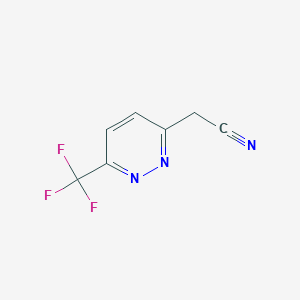

3-Pyridazineacetonitrile, 6-(trifluoromethyl)- is a heterocyclic compound featuring a pyridazine backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position and an acetonitrile (-CH₂CN) moiety at the 3-position. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, making this compound a valuable scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules such as calcium channel blockers and kinase inhibitors . Its unique electronic profile, driven by the electron-withdrawing nature of the -CF₃ group, also influences reactivity in cross-coupling reactions and interactions with biological targets.

Properties

Molecular Formula |

C7H4F3N3 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

2-[6-(trifluoromethyl)pyridazin-3-yl]acetonitrile |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-5(3-4-11)12-13-6/h1-2H,3H2 |

InChI Key |

KMEHEMJEVITAOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1CC#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)pyridazine with acetonitrile under specific conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Pyridazineacetonitrile, 6-(trifluoromethyl)- and related compounds:

Structural and Electronic Differences

- Trifluoromethyl vs. Chloro Substituents : The -CF₃ group in the target compound enhances electron-withdrawing effects compared to -Cl, improving stability in oxidative environments .

- Aryl vs. Acetonitrile Side Chains : Compounds with aryl substitutions (e.g., m-tolyl in ) exhibit higher molecular weights and lipophilicity but reduced polarity compared to the acetonitrile group .

- Hydroxy vs. Trifluoromethyl Positioning : The hydroxy-substituted analog () shows increased solubility (logP ~1.2) due to hydrogen bonding, contrasting with the hydrophobic -CF₃ group .

Biological Activity

3-Pyridazineacetonitrile, 6-(trifluoromethyl)- is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H5F3N2

- Molecular Weight : 188.13 g/mol

- IUPAC Name : 3-Pyridazineacetonitrile, 6-(trifluoromethyl)-

- Canonical SMILES : C1=CN=CC(=C1C(C#N)C(F)(F)F)F

The biological activity of 3-Pyridazineacetonitrile, 6-(trifluoromethyl)- is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to cross cell membranes and interact with intracellular targets.

Therapeutic Applications

Research indicates that compounds similar to 3-Pyridazineacetonitrile have shown promise in several therapeutic areas:

- Anticancer Activity : Some studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against certain bacterial strains, showing potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, providing a basis for further investigation in inflammatory diseases.

Case Studies

- Anticancer Studies : A study conducted on the cytotoxic effects of pyridazine derivatives demonstrated that 3-Pyridazineacetonitrile significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Antimicrobial Activity : In a comparative study assessing various pyridazine derivatives, it was found that 3-Pyridazineacetonitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Inflammatory Response Modulation : Research involving animal models indicated that administration of this compound reduced markers of inflammation in conditions such as arthritis, highlighting its potential therapeutic benefits .

Comparative Analysis with Similar Compounds

A comparison with other pyridazine derivatives reveals distinct biological profiles:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Pyridazineacetonitrile | High | Moderate | Moderate |

| Pyridazine-3-carboxylic acid | Moderate | High | Low |

| 6-(Trifluoromethyl)pyridazine | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.